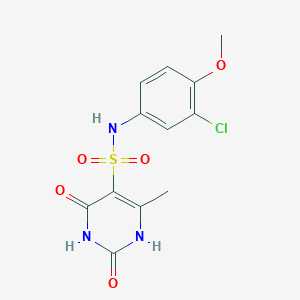
N-(3-chloro-4-methoxyphenyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonamide
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonamide is a compound of interest due to its unique structure and potential for various applications. The compound belongs to the pyrimidine class, a category of heterocyclic aromatic organic compounds characterized by a ring structure similar to pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves cyclization reactions, alkylation, or nucleophilic substitution processes. Specific methods for synthesizing compounds in this class include condensation reactions of appropriate aldehydes, ketones, and amidines or ureas. These methodologies are well-established in the literature for constructing the pyrimidine core and introducing various substituents to achieve desired structural features (Trilleras et al., 2009).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including bond lengths and angles, provides insights into their electronic configuration and reactivity. Crystallographic studies reveal that such compounds may exhibit planar configurations around the pyrimidine ring, with substituents influencing the overall molecular geometry through steric and electronic effects. Hydrogen bonding and π-π interactions are critical in determining the supramolecular assemblies of these compounds in the solid state (Trilleras et al., 2009).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O5S/c1-6-10(11(17)15-12(18)14-6)22(19,20)16-7-3-4-9(21-2)8(13)5-7/h3-5,16H,1-2H3,(H2,14,15,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWZWYWDJLSCCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(1,3-benzothiazol-2-ylthio)acetyl]-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4778906.png)
![2-methyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-propanol hydrochloride](/img/structure/B4778919.png)
![N-{5-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylphenyl}benzamide](/img/structure/B4778927.png)
![6-{[(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4778937.png)
![N-(6-methyl-2-pyridinyl)-4-[(1-naphthyloxy)methyl]benzamide](/img/structure/B4778942.png)
![N-[1-(3-methoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4778949.png)
![3-[4-(diethylamino)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4778958.png)
![1,7,10-trimethyl-2,3,4,5-tetrahydro-1H-azepino[2,3-b]quinolin-6-amine oxalate](/img/structure/B4778966.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B4778974.png)
![N-cyclohexyl-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4778983.png)
![methyl 2-[({1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4778992.png)
![2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4779008.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4779013.png)
![N-(sec-butyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4779029.png)